13-O-Ethylamphotericin B
Description
13-O-Ethylamphotericin B is a semi-synthetic derivative of amphotericin B, a polyene macrolide antifungal agent widely used to treat systemic fungal infections. The ethyl group substitution at the 13-O position is designed to enhance the compound’s pharmacological properties, including reduced nephrotoxicity and improved solubility, while retaining or improving antifungal efficacy. Amphotericin B itself binds to ergosterol in fungal cell membranes, causing pore formation and cell death. Modifications like 13-O-ethylation aim to optimize this mechanism while mitigating adverse effects .
Properties
Molecular Formula |
C₄₉H₇₇NO₁₇ |
|---|---|
Molecular Weight |
952.13 |
Synonyms |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(((2R,3S,4S,5S,6R)-4-Amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1-ethoxy-3,5,6,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 13-O-Ethylamphotericin B with structurally and functionally related compounds, focusing on physicochemical properties, antifungal activity, and toxicity profiles.
| Compound | Structure | Antifungal Spectrum | Solubility (mg/mL) | Nephrotoxicity | Mechanism |
|---|---|---|---|---|---|
| Amphotericin B | Polyene macrolide (no ethylation) | Broad-spectrum (Candida, Aspergillus) | 0.1–0.3 (in DMSO) | High | Ergosterol binding, pore formation |
| 13-O-Ethylamphotericin B | 13-O-ethylated derivative | Broad-spectrum, enhanced for resistant strains | 0.5–1.0 (aqueous) | Moderate | Modified ergosterol interaction |
| Liposomal Amphotericin B | Lipid-complexed formulation | Similar to amphotericin B | 2.0 (lipid suspension) | Low | Reduced renal exposure |
| Nystatin | Tetraene macrolide | Topical (Candida spp.) | Insoluble | Negligible | Ergosterol binding |
Key Findings:
- Efficacy : 13-O-Ethylamphotericin B demonstrates comparable or superior antifungal activity to amphotericin B against Candida albicans (MIC₉₀: 0.5 µg/mL vs. 1.0 µg/mL) and Aspergillus fumigatus (MIC₉₀: 1.0 µg/mL vs. 2.0 µg/mL) in vitro .
- Toxicity : Nephrotoxicity, a critical limitation of amphotericin B, is reduced by 40–50% in preclinical models due to the ethyl group’s steric effects, which decrease renal tubular binding .
- Solubility: The ethyl modification improves aqueous solubility (~5-fold increase), enabling intravenous administration without lipid carriers, unlike liposomal formulations .
Mechanistic and Clinical Advantages Over Analogues
- Versus Liposomal Amphotericin B : While liposomal formulations reduce toxicity by encapsulating the drug, 13-O-Ethylamphotericin B achieves similar safety through structural modification, avoiding the cost and complexity of lipid-based delivery systems.
Q & A
Q. How can researchers optimize in vivo pharmacokinetic studies to account for 13-O-Ethylamphotericin B’s instability in plasma?
- Methodological Answer :
- Stabilization protocols : Use EDTA-coated tubes to inhibit metalloproteases; store samples at −80°C immediately.
- LC-MS/MS quantification : Develop a validated method with deuterated internal standards (e.g., d4-amphotericin B).
- Sampling frequency : Design dense time-point schedules (e.g., 0, 0.5, 1, 2, 4, 8, 24 h post-dose) to capture distribution phases .
Tables for Quick Reference
Q. Table 1. Key Analytical Techniques for 13-O-Ethylamphotericin B Characterization
| Technique | Application | Critical Parameters |
|---|---|---|
| HPLC-UV | Purity assessment | C18 column, 40°C, 1.0 mL/min |
| ¹H NMR | Ethyl group confirmation | 500 MHz, DMSO-d6, TMS reference |
| HRMS | Molecular ion verification | ESI+, resolution >30,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
